Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate
Description
Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate: is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring, a pyrazine moiety, and a tert-butyl ester group
Properties
IUPAC Name |
tert-butyl 4-[[3-(dimethylamino)pyrazin-2-yl]oxymethyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4O3/c1-17(2,3)24-16(22)21-10-6-13(7-11-21)12-23-15-14(20(4)5)18-8-9-19-15/h8-9,13H,6-7,10-12H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHWBOJWFEHKIEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)COC2=NC=CN=C2N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazine Moiety: The pyrazine group is introduced via a nucleophilic substitution reaction, where a suitable pyrazine derivative reacts with the piperidine intermediate.
Attachment of the Tert-butyl Ester Group: The final step involves the esterification of the piperidine derivative with tert-butyl chloroformate under basic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products
Oxidation: N-oxide derivatives of the dimethylamino group.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of drugs targeting specific diseases, such as cancer and neurological disorders.
Industry
In the industrial sector, this compound is used in the production of advanced materials. Its incorporation into polymers and other materials can enhance their properties, such as stability and reactivity.
Mechanism of Action
The mechanism of action of tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological macromolecules, while the pyrazine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate
- Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate
Uniqueness
Compared to similar compounds, tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate stands out due to the presence of the dimethylamino group and the pyrazine moiety. These functional groups confer unique chemical reactivity and biological activity, making it a versatile compound for various applications.
Biological Activity
Tert-butyl 4-({[3-(dimethylamino)pyrazin-2-yl]oxy}methyl)piperidine-1-carboxylate, with the CAS number 2380033-52-1, is a complex organic compound that has attracted considerable attention in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Chemical Structure and Properties
The compound features a piperidine ring, a tert-butyl ester group, and a pyrazine moiety with a dimethylamino substituent. Its molecular formula is , and it has a molecular weight of 336.4 g/mol. The structural uniqueness of this compound contributes to its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C17H28N4O3 |
| Molecular Weight | 336.4 g/mol |
| CAS Number | 2380033-52-1 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Piperidine Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Introduction of the Pyrazine Moiety : A nucleophilic substitution reaction introduces the pyrazine group into the piperidine intermediate.
- Esterification : The final step involves the reaction of the piperidine derivative with tert-butyl chloroformate under basic conditions to form the ester.
Pharmacological Potential
Research indicates that this compound may exhibit various pharmacological effects:
- Enzyme Interaction : The dimethylamino group can form hydrogen bonds and electrostatic interactions with enzymes, potentially modulating their activity.
- Receptor Binding : The pyrazine moiety may engage in π-π stacking interactions with biological receptors, influencing signaling pathways.
Case Studies
Several studies have explored the biological effects of this compound:
- Anticancer Activity : In vitro studies have shown that derivatives of this compound may inhibit cancer cell proliferation by interfering with specific molecular targets involved in tumor growth.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
The mechanism of action for this compound involves its interaction with various biological macromolecules:
- Hydrogen Bonding : The dimethylamino group facilitates bonding with target proteins or nucleic acids.
- Electrostatic Interactions : These interactions can alter the conformation and activity of enzymes and receptors.
Comparison with Similar Compounds
To better understand its unique properties, it is useful to compare this compound with structurally related compounds:
| Compound Name | Unique Features |
|---|---|
| Tert-butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate | Lacks pyrazine moiety; different pharmacological profile |
| Tert-butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate | Different heterocyclic structure; varied activity |
| Tert-butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate | Enhanced stability due to boron incorporation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
